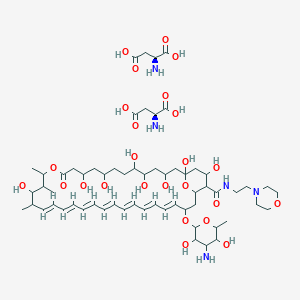

Amphotericin B 2-morpholinoethyl amide diaspartate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Amphotericin B 2-morpholinoethyl amide diaspartate is a derivative of Amphotericin B, a well-known antifungal medication. This compound is designed to enhance the solubility and reduce the toxicity of Amphotericin B, making it more effective for medical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: This process typically requires the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of Amphotericin B 2-morpholinoethyl amide diaspartate involves large-scale synthesis using reactors and other equipment to maintain the necessary reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the required standards for medical use .

Análisis De Reacciones Químicas

Types of Reactions: Amphotericin B 2-morpholinoethyl amide diaspartate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its effectiveness .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions include modified derivatives of this compound, which may have improved solubility, reduced toxicity, or enhanced antifungal activity .

Aplicaciones Científicas De Investigación

Amphotericin B 2-morpholinoethyl amide diaspartate has a wide range of scientific research applications. In chemistry, it is used to study the effects of structural modifications on antifungal activity. In biology and medicine, it is used to treat serious fungal infections and leishmaniasis. The compound’s enhanced solubility and reduced toxicity make it a valuable tool for developing new antifungal therapies .

Mecanismo De Acción

The mechanism of action of Amphotericin B 2-morpholinoethyl amide diaspartate involves binding to sterols (ergosterol) in the cell membrane of susceptible fungi. This binding creates a transmembrane channel, altering membrane permeability and allowing leakage of intracellular components, ultimately leading to cell death .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to Amphotericin B 2-morpholinoethyl amide diaspartate include other derivatives of Amphotericin B, such as liposomal Amphotericin B and Amphotericin B lipid complex .

Uniqueness: What sets this compound apart is its enhanced solubility and reduced toxicity compared to other Amphotericin B derivatives. These properties make it a more effective and safer option for treating fungal infections .

Propiedades

IUPAC Name |

(2S)-2-aminobutanedioic acid;(19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-N-(2-morpholin-4-ylethyl)-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H85N3O17.2C4H7NO4/c1-33-17-15-13-11-9-7-5-6-8-10-12-14-16-18-40(72-52-50(66)47(54)49(65)36(4)71-52)30-44-46(51(67)55-21-22-56-23-25-69-26-24-56)43(62)32-53(68,73-44)31-39(59)28-42(61)41(60)20-19-37(57)27-38(58)29-45(63)70-35(3)34(2)48(33)64;2*5-2(4(8)9)1-3(6)7/h5-18,33-44,46-50,52,57-62,64-66,68H,19-32,54H2,1-4H3,(H,55,67);2*2H,1,5H2,(H,6,7)(H,8,9)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;;/t;2*2-/m.00/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPOXQDFSXMUIU-KWUQYRROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)NCCN3CCOCC3)OC4C(C(C(C(O4)C)O)N)O.C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)NCCN3CCOCC3)OC4C(C(C(C(O4)C)O)N)O.C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H99N5O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1302.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130176-10-2 |

Source

|

| Record name | Amphotericin B 2-morpholinoethyl amide diaspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130176102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.